molecular formula C11H10N2O2S B8750401 Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Cat. No. B8750401
M. Wt: 234.28 g/mol
InChI Key: FTBPGHRUVOLRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-7-9(11(14)15-2)16-10(13-7)8-5-3-4-6-12-8/h3-6H,1-2H3

InChI Key

FTBPGHRUVOLRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pyridine-2-carbothioamide (5.00 g) and ethanol (15 mL) was heated at 50° C. Methyl 2-chloro-3-oxobutanoate (4.41 mL) was slowly added to this solution over 10 minutes. The solution was heated at 70° C. for 18 hours. The solution was cooled to room temperature and 50% ethanol (20 mL) was added. The solution was cooled to 0° C. and stirred for 1 hour. The solution was filtered and dried over vacuum to obtain the title compound (4.90 g) with the following physical data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.41 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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